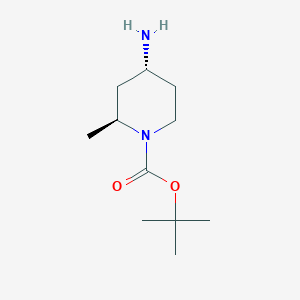

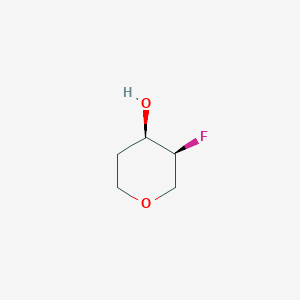

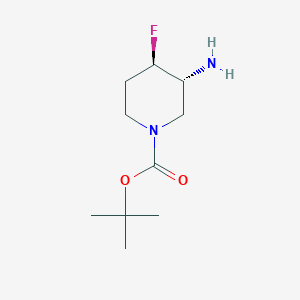

![molecular formula C11H20N2O2 B3112997 (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1932385-64-2](/img/structure/B3112997.png)

(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Overview

Description

“(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane” is a chemical compound . It is also known as “(1S,6S)-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester” with a molecular weight of 246.3084 . The molecule consists of hydrogen and carbon atoms arranged in a structure containing a single ring .

Scientific Research Applications

Boron-Containing Molecules for Medicinal Applications

Research highlights the development of boron-containing molecules, particularly focusing on radial growing macromolecules and core-initiated Borane periphery decorated with o-carboranes and metallacarboranes. These molecules exhibit unique stability, geometrical and electronic properties, and precise steric structure, suggesting their potential as innovative platforms for novel medicinal applications. Their capabilities for "in vivo" imaging, crossing lipid bilayer membranes, and self-assembly in water to produce monolayer nano-vesicles underline their significance in medicinal chemistry and drug delivery systems (Viňas et al., 2019).

Artificial Ribonucleases

The design and synthesis of artificial ribonucleases based on 1,4-diazabicyclo[2.2.2]octane and imidazole are explored as highly efficient catalysts for hydrolysis of phosphodiester bonds in RNA. This research demonstrates a versatile approach for constructing artificial ribonucleases, highlighting the optimization of molecule structure for enhanced ribonuclease activity, which could have implications in therapeutic applications and the study of RNA-based biological processes (Konevetz et al., 2002).

Michael Addition Reactions in Synthesis

Recent advancements in base-assisted Michael addition reactions showcase the significance of this reaction in the synthesis of natural products and drugs. The review addresses various organic and inorganic bases used in Michael addition reactions, including diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO). Such reactions are pivotal in efficient bond formation, highlighting the synthetic utility of related bicyclic compounds in developing pharmacologically active molecules (Thirupathi et al., 2022).

Selective Catalytic Oxidation

The selective catalytic oxidation of cyclohexene, leading to various industrially significant intermediates, demonstrates the importance of controlling reaction conditions to achieve desired products. This area of research may relate to the reactivity and potential applications of bicyclic compounds in synthesizing key intermediates for the chemical industry (Cao et al., 2018).

properties

IUPAC Name |

tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQRKRDWYBRFAA-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

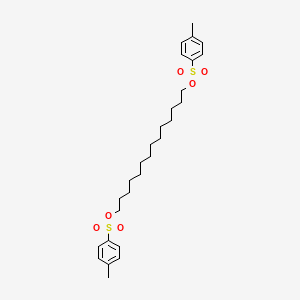

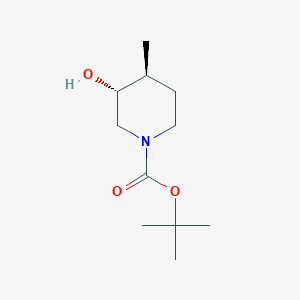

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B3112946.png)

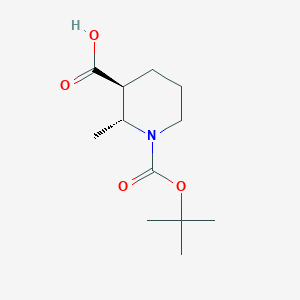

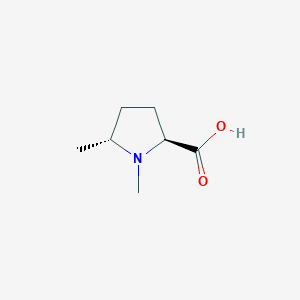

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)

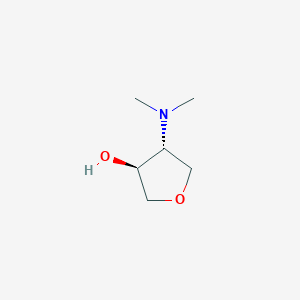

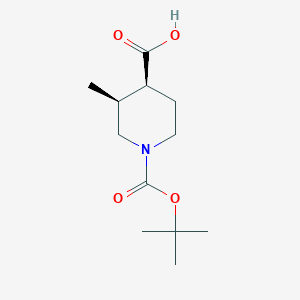

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)

![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3112994.png)

![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3113024.png)